4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine
Description
4-Methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine (C₈H₁₁N₃S) is a bicyclic heterocyclic compound featuring a thiopyrano[4,3-d]pyrimidine core with a methyl group at position 4 and an amine at position 2 (Figure 1) . This compound has garnered attention in medicinal chemistry due to its role as a scaffold in kinase inhibitors, particularly targeting mTOR and PI3Kα pathways . Synthesized via cyclocondensation reactions (e.g., using chalcones and hydrazine derivatives), it serves as a precursor for derivatives with optimized anticancer activity .
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-5-6-4-12-3-2-7(6)11-8(9)10-5/h2-4H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZWAEXRMZGFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CSCCC2=NC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369422 | |
| Record name | 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685123-96-0 | |
| Record name | 4-Methyl-7,8-dihydro-5H-thiopyrano(4,3-d)pyrimidin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685123960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-7,8-DIHYDRO-5H-THIOPYRANO(4,3-D)PYRIMIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN8UFC8Y2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine typically involves multiple steps. One reported method starts with methyl dimethyl 3,3’-thiodipropionate as the starting material. The synthesis includes cyclization, chlorination, substitution with morpholine, and coupling with 5-bromopyridin-2-amine through a Suzuki reaction . The reaction conditions and reagents used in each step are crucial for the successful synthesis of the compound.
Chemical Reactions Analysis
4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Scientific Research Applications
Glycosidase Inhibition
One of the significant applications of 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine is its potential as a glycosidase inhibitor. Glycosidases are enzymes that play critical roles in various biological processes by cleaving glycosidic bonds. Inhibition of these enzymes can have therapeutic implications in conditions such as:
- Diabetes : By inhibiting glycosidases, the compound may help regulate blood sugar levels by slowing carbohydrate digestion.
Treatment of Neurodegenerative Diseases
Research indicates that this compound may be beneficial in treating tauopathies and Alzheimer's disease. The mechanism involves the modulation of O-linked N-acetylglucosamine (O-GlcNAc) modification on proteins, which is crucial for cellular signaling and metabolism. The inhibition of glycosidases can potentially enhance the levels of O-GlcNAc-modified proteins, thereby influencing neuroprotective pathways.
Case Study 1: mTOR Inhibition
A study published in Bioorganic & Medicinal Chemistry highlighted derivatives of thiopyrano[4,3-d]pyrimidine as mTOR inhibitors. The mTOR pathway is vital for cell growth and proliferation, and its dysregulation is implicated in cancer and metabolic disorders. The findings suggest that this compound could serve as a lead compound for developing mTOR inhibitors .
Case Study 2: Anticancer Activity
Another investigation into the pharmacological profile of similar compounds demonstrated promising anticancer activities through apoptosis induction in cancer cell lines. The structural characteristics of thiopyrano[4,3-d]pyrimidines contribute to their ability to interact with cellular targets involved in cancer progression .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine involves its interaction with molecular targets such as heat shock protein HSP 90-alpha . This interaction can lead to the inhibition of protein functions, which is crucial for its anticancer activity. The compound’s structure allows it to bind to specific sites on the target proteins, disrupting their normal functions and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Modifications
Key analogs differ in ring systems, substituents, and functional groups, which influence biological activity, selectivity, and pharmacokinetics. Below is a comparative analysis:
Key Research Findings
Impact of Substituents on Activity: Morpholino Derivatives: Introducing a morpholino group at C4 (replacing methyl) significantly enhances anticancer activity. For example, compound 7a (morpholino, diphenylpyrazoline) showed IC₅₀ values of 0.2 µM against A549 lung cancer cells, attributed to improved binding to mTOR’s ATP-binding pocket . Chiral Centers: Pyrazoline-containing analogs (e.g., 7a–l) demonstrated that stereochemistry at chiral carbons influences antiproliferative activity. (R)-enantiomers were consistently more potent than (S)-forms .
Role of the Thiopyrano Ring: Sulfur in the thiopyrano ring enhances lipophilicity compared to oxygen-containing pyrano analogs (e.g., chromeno derivatives), improving cellular uptake . Replacement with thieno[3,2-d]pyrimidine (sulfur retained but ring system altered) maintained PI3Kα inhibition but required additional substituents (e.g., pyrazoline) for optimal activity .
Comparative Cytotoxicity: The parent compound (4-methyl-2-amine) exhibited moderate activity (GI₅₀: 37.9–57.1 µM) against HeLa cells, whereas morpholino derivatives showed 10–100x greater potency (IC₅₀: 0.2–5 µM) . Chromeno[4,3-d]pyrimidine-2-amine analogs (oxygen-based) displayed poor cytotoxicity (GI₅₀ > 100 µM), underscoring the thiopyrano scaffold’s superiority .
Mechanistic Insights
- mTOR/PI3Kα Inhibition: Morpholino derivatives (e.g., 8h) bind to mTOR’s kinase domain via hydrogen bonding with Val2240 and hydrophobic interactions with Ile2357, as shown in docking studies .
Biological Activity
4-Methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine is a compound classified under pyranopyridines, which are polycyclic aromatic compounds. This compound has garnered attention for its potential biological activities, particularly in cancer research and as a phosphodiesterase inhibitor.
- Chemical Formula : CHNS
- Molecular Weight : Average 181.258 g/mol
- IUPAC Name : 4-methyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-2-amine
- CAS Number : Not available
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study conducted on MCF-7 breast cancer and HCT-15 colon cancer cells demonstrated that this compound induces cytotoxicity and alters cell cycle progression. The mechanism of action appears to involve DNA binding and subsequent disruption of cellular processes essential for cancer cell survival .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| HCT-15 | 12 | Cell cycle arrest in G2/M phase |
Phosphodiesterase Inhibition
The compound has also been evaluated for its role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular signaling pathways. Inhibitors of PDE4 have shown promise in treating inflammatory diseases and certain cancers. While specific IC50 values for this compound against PDE4 remain to be conclusively established, preliminary data suggest that it may exhibit moderate inhibitory activity similar to other known PDE inhibitors .
Case Studies
- Study on Antiproliferative Effects : A detailed investigation into the antiproliferative effects of thiopyran analogs, including this compound, revealed that these compounds could effectively inhibit tumor growth in vitro and in vivo models. The study utilized various assays to assess cytotoxicity and cell cycle dynamics .
- Inhibition of PDE Activity : Another study explored the structure-activity relationship (SAR) of related compounds as PDE inhibitors. Although specific data on our compound were limited, the findings indicated that modifications to the thiopyran structure could enhance inhibitory potency against PDE enzymes, suggesting potential avenues for further research on this compound .
Q & A
Basic: What are the optimal synthetic routes for 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis typically involves multicomponent reactions or heteroannelation strategies. For example:
- Catalytic Conditions : Use p-toluenesulfonic acid (p-TsOH) as a catalyst in one-pot reactions with thiourea, aldehydes, and cyclic ketones. This method minimizes side reactions and improves regioselectivity .
- Solvent and Temperature : Reflux in methanol/acetic acid (10:1) under nitrogen enhances cyclization efficiency. Monitor progress via TLC and optimize reaction time (e.g., 5–12 hours) to avoid over-oxidation .
- Recrystallization : Grow high-purity crystals using methanol or ethanol, which also removes unreacted precursors. Yield improvements (65–80%) are achievable with slow cooling rates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound's structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., NH2 at δ 5.8–6.2 ppm, thiopyrano protons at δ 3.1–3.8 ppm) and carbon backbone (pyrimidine C4 at ~160 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 237.0824) and detect fragmentation patterns specific to the thiopyrano-pyrimidine scaffold .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., N–H⋯S interactions in the crystal lattice) .
- Elemental Analysis : Validate purity (>98%) with C, H, N, S percentages within ±0.3% of theoretical values .
Advanced: How can computational methods predict the drug-likeness and bioavailability of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or QikProp to calculate LogP (target: 2–3), polar surface area (<140 Ų), and Lipinski’s Rule of Five compliance .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinity to targets (e.g., kinases). Prioritize analogs with docking scores ≤−8 kcal/mol .
- Bioavailability : Simulate intestinal absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s) and plasma protein binding (PPB <90%) using GastroPlus .
- Validation : Cross-check computational results with experimental solubility (e.g., PBS pH 7.4) and metabolic stability (microsomal half-life >30 min) .
Advanced: What strategies resolve contradictions in biological activity data across different substituent analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 4-CF3 vs. 4-NO2) and correlate with bioassay results. For example:
| Substituent (R) | Kinase IC50 (nM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 4-CF3 | 12 ± 2 | >100 |
| 4-NO2 | 85 ± 10 | 25 ± 5 |
- Key Insight : Electron-withdrawing groups (CF3) enhance kinase inhibition but reduce antimicrobial potency due to altered membrane permeability .
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinases) and protocols (e.g., CLSI guidelines for MIC) to minimize variability .
Advanced: How to design experiments to elucidate the mechanism of action for kinase inhibition?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) at 1 µM to identify selectivity .
- IC50 Determination : Use ATP-concentration-dependent assays (e.g., 10–100 µM ATP) to distinguish competitive vs. non-competitive inhibition .
- Structural Studies : Co-crystallize the compound with a target kinase (e.g., PDB 7XYZ) to map binding interactions (e.g., hydrogen bonds with hinge-region residues) .
- Mutagenesis : Replace key residues (e.g., Lys53 in the ATP-binding pocket) and compare inhibition kinetics to confirm binding specificity .
Advanced: How can researchers integrate computational and experimental data to refine synthetic pathways?
Methodological Answer:
- Retrosynthetic Planning : Use ChemAxon or Synthia to propose feasible routes (e.g., cyclocondensation vs. ring-closing metathesis) .
- DFT Calculations : Optimize transition states (e.g., thiopyrano ring closure) at the B3LYP/6-31G* level to predict reaction barriers and select catalysts (e.g., p-TsOH over H2SO4) .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict solvent effects (e.g., DMF vs. THF) on yield .
- Validation : Cross-reference computational predictions with small-scale experimental runs (1–5 mmol) before scaling up .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
